3-(Morpholinosulfonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(Morpholinosulfonyl)benzoic acid derivatives involves several chemical reactions. For example, a method for synthesizing derivatives like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which may share similarities in the synthesis process, includes reactions that yield biologically active molecules through both theoretical and experimental structural studies (Ivachtchenko et al., 2019). Additionally, enantiopure 3-substituted morpholines, which are related to the core structure of our compound of interest, are assembled through ring-opening reactions followed by annulation with vinylsulfonium salts under specific conditions (Bornholdt et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-(Morpholinosulfonyl)benzoic acid derivatives can be complex and varies based on the specific substituents and the core structure's modifications. For instance, the study of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate revealed its crystal structure, showing it exists in a monoclinic P21/c space group, with one molecule in the asymmetric part of the unit cell. Hirshfeld surface analysis helped study intermolecular interactions within the crystal (Ivachtchenko et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 3-(Morpholinosulfonyl)benzoic acid derivatives are diverse. For example, electrochemical synthesis of related compounds, such as 4-morpholino-2-(arylsulfonyl)benzenamines, involves the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, indicating a Michael type addition reaction mechanism (Nematollahi & Esmaili, 2010).
Physical Properties Analysis
The physical properties of 3-(Morpholinosulfonyl)benzoic acid and its derivatives include their solubility, melting point, and crystalline structure, which are crucial for their application in chemical syntheses and pharmaceutical formulations. However, specific details on the physical properties of 3-(Morpholinosulfonyl)benzoic acid itself were not found in the provided research, suggesting a gap in the current literature.
Chemical Properties Analysis
The chemical properties of such compounds often involve their reactivity with various chemical agents, stability under different conditions, and potential for further functionalization. For example, the synthesis and characterisation of pentafluorosulfanyl benzoic acid derivatives starting from NO2-derivatives highlight the chemical versatility and reactivity of benzoic acid derivatives in generating compounds with significant chemical and potentially pharmaceutical applications (Zarantonello et al., 2007).
Scientific Research Applications
Summary of the Application
Benzoic acid derivatives, including benzoic acid (C1), para-hydroxybenzoic acid (C2), and 3,4-dihydroxybenzoic acid (C3), have been studied for their potential as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
Methods of Application
The inhibition efficiency of these compounds was evaluated using various techniques, including weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . The concentrations of the inhibitors ranged from 1.0 × 10 −6 M to 1.0 × 10 −2 M .
Results or Outcomes
The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration in this order: C3 > C2 > C1 . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
Food and Beverage Industry
Summary of the Application
Benzoic acid and its derivatives are often used as preservatives in food and drinks . They help to prevent the growth of harmful bacteria and fungi, thereby extending the shelf life of the products .
Methods of Application
An experimental design was applied for the optimization of the extraction process of two preservatives, benzoic and sorbic acids (BA, SA), from food drinks . A simple, rapid, and reliable solid-phase extraction (SPE) method for the simultaneous extraction of these two preservatives and their determination by liquid chromatography with a diode array detector was considered .
Results or Outcomes
The proposed new solid-phase extraction method, which can be easily applied to routine monitoring of preservatives BA and SA in juice and soft drink samples, included 0.5 g of C18 sorbent, 1 mL of food drink adjusted to pH 1 and percolated at 4.5 mL min −1, and 1 mL of a solvent mixture composed of methanol/acidified water (pH = 2.6) (90:10, v / v) used in the elution step at a flow rate of 4.5 mL min −1 .
Synthesis of Organic Compounds
Summary of the Application
Benzoic acid derivatives are also used in the synthesis of organic compounds . For example, they can be used in the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
Results or Outcomes
The outcomes of these syntheses are the production of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines . These compounds have various applications in medicinal chemistry and drug discovery .
Pharmaceutical Industry
Summary of the Application
Benzoic acid and its derivatives are often used in the pharmaceutical industry . They are used as excipients, substances which are included in the drug formulation to improve stability, bioavailability, or patient acceptability .
Results or Outcomes
The outcomes of these applications are improved drug formulations that are more stable, have better bioavailability, or are more acceptable to patients .
Safety And Hazards
The safety data sheet for “3-(Morpholinosulfonyl)benzoic acid” indicates that it causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGWBPDKDLWHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292784 | |
Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholine-4-sulfonyl)benzoic acid | |
CAS RN |
299181-75-2 | |
Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholine-4-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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